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Compound of Interest

Compound Name: ORY-1001(trans)

Cat. No.: B560137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical

therapeutic target in oncology. Its role in regulating gene expression through histone

demethylation is pivotal in cancer cell differentiation, proliferation, and survival. This guide

provides an objective comparison of the efficacy of iadademstat (ORY-1001), a potent and

selective LSD1 inhibitor, with other notable LSD1 inhibitors that have entered clinical

development. The comparison is supported by preclinical and clinical data to aid researchers

and drug development professionals in their evaluation of these therapeutic agents.

Biochemical Potency and Selectivity
A crucial aspect of a successful targeted therapy is its potency against the intended target and

selectivity over other related proteins, which can minimize off-target toxicities. The following

table summarizes the in vitro inhibitory activity (IC50) of iadademstat and other LSD1 inhibitors

against LSD1 and the related monoamine oxidases (MAO-A and MAO-B).
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Inhibitor Target IC50 (nM)
Selectivity
vs. MAO-A

Selectivity
vs. MAO-B

Mechanism
of Action

Iadademstat

(ORY-1001)
LSD1 <20 High High

Covalent,

Irreversible

Bomedemstat

(IMG-7289)
LSD1 57 >1000-fold >1000-fold

Covalent,

Irreversible

GSK-

2879552
LSD1 160 >1000-fold >1000-fold

Covalent,

Irreversible

Pulrodemstat

(CC-90011)
LSD1 0.25[1]

>60,000-

fold[2]

>60,000-

fold[2]

Non-covalent,

Reversible[1]

Seclidemstat

(SP-2577)
LSD1 13[3] High High

Non-covalent,

Reversible[3]

Tranylcyprom

ine
LSD1 ~20,000[4] Low Low

Covalent,

Irreversible[4]

Phenelzine LSD1 Moderate Low Low
Covalent,

Irreversible

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple

sources for a comparative overview.

Preclinical Efficacy in Cancer Models
In vitro and in vivo preclinical models are essential for evaluating the anti-tumor activity of drug

candidates. The following table summarizes the reported effects of various LSD1 inhibitors on

cancer cell lines and in animal models.
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Inhibitor Cancer Model Key Findings

Iadademstat (ORY-1001)
Acute Myeloid Leukemia

(AML)

Induces differentiation and

reduces proliferation of AML

cells.[5] In rodent xenografts,

oral administration of less than

0.020 mg/kg significantly

reduced tumor growth.

Small Cell Lung Cancer

(SCLC)

Demonstrates anti-tumor

activity in preclinical models.

Malignant Peripheral Nerve

Sheath Tumor (MPNST)

Displayed sub-nanomolar

activity in 8 out of 12 MPNST

cell lines.[6]

Bomedemstat (IMG-7289)
Myeloproliferative Neoplasms

(MPN)

In mouse models, it reduced

elevated peripheral cell counts,

spleen size, inflammatory

cytokines, and marrow fibrosis.

GSK-2879552 SCLC

Effective in inhibiting the

growth of NCI-H1417 SCLC

cells in xenograft models.[7]

Pulrodemstat (CC-90011) SCLC

In patient-derived xenograft

(PDX) models, daily doses of

2.5 and 5 mg/kg resulted in

tumor growth regressions of

159% and 178%, respectively.

[8]

Seclidemstat (SP-2577) Pediatric Sarcomas

Statistically significant growth

inhibition in 3 of 8 Ewing

sarcoma, 4 of 5

rhabdomyosarcoma, and 4 of

6 osteosarcoma xenografts at

100 mg/kg/day.[9]

INCB059872 AML Significantly inhibited tumor

growth in human AML
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xenograft models and

prolonged median survival in a

murine MLL-AF9 leukemia

model.[10][11]

Clinical Efficacy and Safety
The ultimate measure of a drug's efficacy and tolerability is determined in clinical trials. The

table below provides a comparative overview of the clinical trial results for iadademstat and

other LSD1 inhibitors.
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Inhibitor Trial Name/Phase Indication
Key Efficacy
Results

Iadademstat (ORY-

1001)
ALICE (Phase IIa)

First-line Acute

Myeloid Leukemia

(AML) (in combination

with azacitidine)

Objective Response

Rate (ORR): 81% (22

of 27 evaluable

patients).[12] 64% of

responses were

Complete Remissions

(CR/CRi).[12]

CLEPSIDRA (Phase

IIa)

Second-line Small

Cell Lung Cancer

(SCLC) (in

combination with

platinum/etoposide)

ORR: 40% (4 partial

remissions in 10

evaluable patients).[3]

[13] Mean duration of

response: 4.5 months.

[3][13]

Bomedemstat (IMG-

7289)
Phase II Myelofibrosis

64% of evaluable

patients experienced

a decrease in spleen

volume at 24 weeks.

[14] 55% of patients

had a decrease in

total symptom score

at 24 weeks.[14]

Phase II
Essential

Thrombocythemia

91% of patients

treated for at least 12

weeks achieved a

platelet count of

≤400x10⁹/L.[15]

GSK-2879552 Phase I Relapsed/Refractory

AML and SCLC

No significant clinical

benefit observed;

trials were terminated

due to an unfavorable

risk-to-benefit ratio.

[16] Minor clinical

responses
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(morphologic

leukemia-free state)

were seen in 2 of 41

AML patients.[16]

Pulrodemstat (CC-

90011)
Phase I

Advanced Solid

Tumors and

Relapsed/Refractory

Non-Hodgkin

Lymphoma

One patient with

marginal zone

lymphoma achieved a

complete response.

[17][18] 8 patients with

neuroendocrine

tumors/carcinomas

had stable disease for

≥6 months.[18]

Seclidemstat (SP-

2577)
Phase 1/2

Relapsed/Refractory

Ewing Sarcoma

In combination with

topotecan and

cyclophosphamide, a

60% confirmed

disease control rate

was observed in first-

relapse patients.[19]

INCB059872 Phase I/II
Relapsed/Refractory

AML

Preclinical data

supported clinical

investigation, but

detailed clinical

efficacy results are

limited in publicly

available sources.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the

following diagrams are provided.
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Caption: LSD1 Signaling Pathway and Inhibition.
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In Vitro Evaluation

In Vivo Evaluation
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Caption: General Experimental Workflow for LSD1 Inhibitors.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.
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Treatment: Treat the cells with serial dilutions of the LSD1 inhibitor or vehicle control (DMSO)

for 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and

determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V/PI Staining)
Cell Treatment: Seed cells in 6-well plates and treat with the LSD1 inhibitor at various

concentrations for 24-48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and

Propidium Iodide (PI).

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI

negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are

late apoptotic/necrotic.

In Vivo Xenograft Model
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells)

into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Tumor

volume is calculated using the formula: (Length x Width^2) / 2.
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Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³),

randomize the mice into treatment and control groups. Administer the LSD1 inhibitor

(formulated in an appropriate vehicle) and vehicle control to the respective groups, typically

via oral gavage, on a predetermined schedule.

Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout

the study.

Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the

mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion
Iadademstat has demonstrated potent and selective inhibition of LSD1, translating into

promising preclinical and clinical activity, particularly in AML. The ALICE trial results, showing a

high objective response rate in combination with azacitidine, are a significant clinical validation.

[12]

Other LSD1 inhibitors have also shown activity in various cancer types. Bomedemstat has

shown encouraging results in myeloproliferative neoplasms, while seclidemstat and

pulrodemstat are being investigated in sarcomas and solid tumors, respectively. The clinical

development of GSK-2879552 was halted due to an unfavorable safety profile, highlighting the

importance of a favorable therapeutic window.

The choice of an LSD1 inhibitor for further research or clinical development will depend on the

specific cancer type, the desired therapeutic combination, and the overall efficacy and safety

profile. This guide provides a foundational comparison to aid in these critical decisions. As

more data from ongoing clinical trials become available, the therapeutic landscape for LSD1

inhibitors will continue to evolve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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